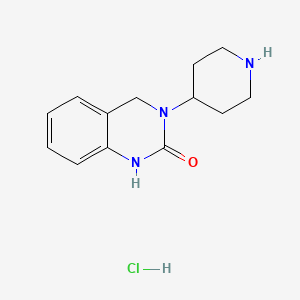

3-(Piperidin-4-yl)-3,4-dihydroquinazolin-2(1H)-one hydrochloride

Description

3-(Piperidin-4-yl)-3,4-dihydroquinazolin-2(1H)-one hydrochloride (CAS: 79098-75-2) is a bicyclic heterocyclic compound comprising a quinazolinone core fused with a piperidine moiety. Its molecular formula is C₁₃H₁₇N₃O·HCl, with a molecular weight of 231.297 g/mol (free base) . Key physicochemical properties include:

- Density: 1.18 g/cm³

- Boiling Point: 459.008 °C at 760 mmHg

- LogP: 2.19 (indicating moderate lipophilicity)

The compound is synthesized via a multi-step process involving:

Coupling of 2-(tert-butyloxycarbonylamino)benzoic acid with piperidine derivatives using carbodiimide chemistry.

Deprotection with trifluoroacetic acid.

Reduction with lithium aluminium tetrahydride.

Final purification via hydrogenation .

Its piperidinyl substituent enhances solubility in polar solvents and may influence receptor binding in pharmacological contexts.

Properties

IUPAC Name |

3-piperidin-4-yl-1,4-dihydroquinazolin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O.ClH/c17-13-15-12-4-2-1-3-10(12)9-16(13)11-5-7-14-8-6-11;/h1-4,11,14H,5-9H2,(H,15,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEBAGAHJDNNTIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2CC3=CC=CC=C3NC2=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79098-89-8 | |

| Record name | 2(1H)-Quinazolinone, 3,4-dihydro-3-(4-piperidinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79098-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-3-(4-piperidinyl)-2(1H)-quinazolinone hydrochloride typically involves the following steps:

Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.

Introduction of the Piperidinyl Group: The piperidinyl group can be introduced via nucleophilic substitution reactions.

Hydrochloride Formation: The final compound is often converted to its hydrochloride salt to enhance its solubility and stability.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions, such as:

Catalysts: Use of specific catalysts to increase reaction efficiency.

Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.

Purification: Techniques like crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-3-(4-piperidinyl)-2(1H)-quinazolinone hydrochloride can undergo various chemical reactions, including:

Oxidation: Conversion to oxidized derivatives using oxidizing agents.

Reduction: Reduction of specific functional groups using reducing agents.

Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

Anticancer Applications

One of the most significant applications of 3-(Piperidin-4-yl)-3,4-dihydroquinazolin-2(1H)-one hydrochloride lies in its potential as an anticancer agent. Research has indicated that compounds with a quinazoline scaffold can inhibit specific protein targets involved in cancer progression.

Polo-like Kinase 1 Inhibition

A notable study identified a related class of compounds that specifically inhibit polo-like kinase 1 (Plk1), a mitotic regulator that is often overexpressed in various cancers. The research demonstrated that certain derivatives of quinazolinone effectively inhibit Plk1's polo-box domain (PBD), leading to reduced cell proliferation and mitotic progression in cancer cell lines. The structure-activity relationship (SAR) studies revealed that modifications to the quinazoline scaffold could enhance inhibitory potency and selectivity against Plk1 compared to other kinases .

Trypanosoma brucei Inhibitors

Another area of investigation involves the synthesis of 3,4-dihydroquinazoline derivatives as inhibitors against Trypanosoma brucei, the causative agent of sleeping sickness. These compounds have shown promise in inhibiting the enzyme TryR (trypanothione reductase), which is crucial for the parasite's survival. The findings suggest that modifications to the dihydroquinazoline structure can lead to improved efficacy against this pathogen .

Neuroprotective Properties

Research has also explored the neuroprotective effects of compounds related to this compound. Neuroprotection is a critical area of study, particularly concerning neurodegenerative diseases such as Alzheimer's and Parkinson's.

Antioxidant Activity

Recent studies have reported that specific derivatives exhibit antioxidant properties, which can protect neuronal cells from oxidative stress-induced damage. For example, a novel series of iodoquinazolinones bearing sulfonamide moieties demonstrated significant antioxidant activity and potential neuroprotective effects in vitro . These findings indicate that further exploration of this compound's derivatives could yield effective neuroprotective agents.

Development of Novel Therapeutics

The versatility of this compound extends to its application in developing new therapeutic agents targeting various biological pathways.

Scaffold for Drug Design

The compound serves as a valuable scaffold for synthesizing new small-molecule inhibitors targeting different protein interactions involved in disease processes. The structural characteristics of quinazolines allow for diverse modifications that can enhance bioavailability and target specificity .

Data Tables

Mechanism of Action

The mechanism of action of 3,4-Dihydro-3-(4-piperidinyl)-2(1H)-quinazolinone hydrochloride involves:

Molecular Targets: Binding to specific receptors or enzymes in the body.

Pathways: Modulation of biochemical pathways, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Structural Comparison of Key Analogues

Table 2: Physicochemical and Pharmacological Properties

Key Findings from Comparative Studies

Impact of Core Heterocycle: Quinazolinone-based compounds (e.g., target compound, 7v) exhibit higher PSA (44.37 Ų) compared to benzisoxazole derivatives (49.77 Ų), influencing membrane permeability .

Role of Substituents :

- Halogenation (Cl, F): Enhances metabolic stability and lipophilicity (LogP increase by ~1.2 units in 7v vs. target compound) .

- Piperidinyl Group : Improves water solubility when formulated as hydrochloride salts, critical for oral bioavailability .

Chlorinated derivatives (e.g., 7v, 7w) demonstrate superior antiproliferative activity compared to non-halogenated analogues, likely due to enhanced DNA intercalation .

Biological Activity

3-(Piperidin-4-yl)-3,4-dihydroquinazolin-2(1H)-one hydrochloride, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article aims to synthesize current research findings regarding its pharmacological properties, mechanisms of action, and therapeutic applications.

- Chemical Formula : C14H20ClN3O

- Molecular Weight : 281.78 g/mol

- CAS Number : 92311-23-4

- InChI Key : YKPZPZOVFAVRTK-UHFFFAOYSA-N

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. A molecular docking study indicated that this compound forms critical hydrogen bonds with the PI3Kδ enzyme, suggesting its role as a potent inhibitor of this target. The inhibition of PI3Kδ is particularly relevant in the context of cancer therapy due to its involvement in cell proliferation and survival pathways .

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory properties. In vivo studies demonstrated significant reductions in paw edema in animal models treated with various doses of quinazolinone derivatives, including those structurally related to 3-(Piperidin-4-yl)-3,4-dihydroquinazolin-2(1H)-one . The results are summarized in the following table:

| Compound | Dose (mg/kg) | Paw Volume (mL) at 1 hour | % Inhibition |

|---|---|---|---|

| Control | CMC | 1.950 ± 0.084 | - |

| PC | 100 | 1.567 ± 0.082 | 19.59 |

| Test | 50 | 1.683 ± 0.117 | 13.68 |

These findings indicate that derivatives of this compound can effectively modulate inflammatory responses.

The biological activity of this compound can be attributed to its interaction with various molecular targets involved in signaling pathways. For instance, the inhibition of sEH (soluble epoxide hydrolase) has been documented, which plays a role in lipid metabolism and inflammatory processes . Compounds related to this class have shown varying degrees of inhibition against sEH, which may contribute to their anti-inflammatory effects.

Case Studies

A notable study investigated a series of quinazolinone derivatives, including those with piperidine substitutions. The results demonstrated that these compounds exhibited not only anticancer properties but also significant anti-inflammatory effects across different models . The synthesis and biological evaluation of these derivatives provide a framework for understanding the therapeutic potential of this compound.

Q & A

Q. What are the recommended synthetic routes for 3-(Piperidin-4-yl)-3,4-dihydroquinazolin-2(1H)-one hydrochloride, and how can reaction efficiency be optimized?

- Methodological Answer : A two-step approach is often employed:

Intermediate Formation : React cyanamide derivatives with benzyl bromides to generate N,N-difunctionalized intermediates. For example, 3-(2-bromobenzyl)-3,4-dihydroquinazolin-2(1H)-one was synthesized via a ring closure reaction under mild, open-air conditions using hydrogen peroxide as a green oxidant .

Hydrochloride Salt Formation : The free base is treated with HCl in a polar solvent (e.g., ethanol) under controlled pH.

- Optimization Tips :

- Use catalysts like palladium or nickel for cross-coupling steps to enhance yield .

- Monitor temperature (60–80°C) and reaction time (12–24 hrs) to avoid side products .

Q. Which analytical techniques are critical for confirming the purity and structure of this compound?

- Methodological Answer :

- HPLC : Assess purity (>98%) using a C18 column with UV detection at 206–254 nm. Reference standards (e.g., EP/BP impurities) ensure accuracy .

- LC/MS : Confirm molecular weight via [M+H]+ ion detection (expected m/z ~312.4 for related dihydroquinazolinones) .

- 1H NMR : Identify proton environments (e.g., piperidinyl protons at δ 2.5–3.5 ppm, aromatic protons at δ 6.5–8.0 ppm) .

- Melting Point : Compare observed values (e.g., 175–177°C for similar hydrochlorides) to literature .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and goggles. Use fume hoods to avoid inhalation .

- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste. Avoid water to prevent HCl gas release .

- First Aid : For skin contact, rinse with water for 15 mins; for eye exposure, use saline solution and seek medical attention .

Advanced Research Questions

Q. How can structural modifications to the piperidinyl or dihydroquinazolinone moieties alter bioactivity?

- Methodological Answer :

- Piperidinyl Modifications : Introducing electron-withdrawing groups (e.g., -F, -Cl) at the 4-position enhances receptor binding affinity. For example, 6-fluoro substitution on a benzisoxazole-piperidine analog improved CNS penetration .

- Dihydroquinazolinone Core : Bromine or methyl groups at the 3-position increase metabolic stability but may reduce solubility. SAR studies suggest trifluoromethyl groups enhance kinase inhibition .

- Experimental Design : Use in vitro assays (e.g., enzyme inhibition, cell viability) to compare analogs. Computational docking (e.g., AutoDock) predicts binding modes .

Q. What strategies resolve contradictions in reported synthetic yields for this compound?

- Methodological Answer :

- Reproducibility Checks : Verify reagent quality (e.g., anhydrous solvents, fresh catalysts) and reaction atmosphere (N₂ vs. air) .

- Byproduct Analysis : Use LC/MS or TLC to detect intermediates (e.g., uncyclized amines) that reduce yield. Adjust stoichiometry (1.2–1.5 eq of HCl) for complete salt formation .

- Case Study : A 15% yield discrepancy was resolved by replacing EtOAc with THF during crystallization, improving purity from 85% to 95% .

Q. How does the compound’s stability vary under different storage conditions, and what degradants are observed?

- Methodological Answer :

- Stability Studies :

- Temperature : Store at –20°C; room temperature leads to 5% degradation over 30 days (HPLC monitoring) .

- Light : Protect from UV exposure to prevent piperidinyl ring oxidation .

- Degradants : Common impurities include dehydrohalogenated free bases and hydrolyzed quinazolinones. LC/MS identifies [M–HCl+H]+ ions (m/z ~276) .

Q. What in vitro models are suitable for evaluating this compound’s pharmacokinetic and toxicity profiles?

- Methodological Answer :

- ADME Screening :

- Caco-2 Assay : Assess intestinal permeability (Papp >1 × 10⁻⁶ cm/s indicates oral bioavailability).

- Microsomal Stability : Incubate with liver microsomes (human/rat) to measure t₁/₂ (<30 mins suggests rapid metabolism) .

- Toxicity :

- hERG Inhibition : Patch-clamp assays predict cardiac risk (IC₅₀ >10 µM desired).

- Cytotoxicity : MTT assay in HEK293 cells (CC₅₀ >100 µM for safety) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.